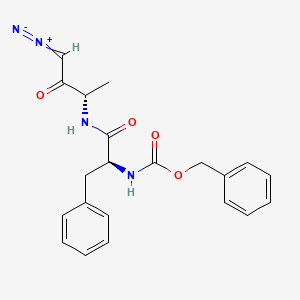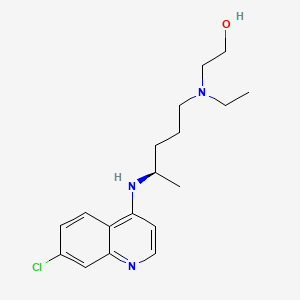
3-Oxosapriparaquinone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Composition
- 3-Oxosapriparaquinone has been identified as one of the compounds isolated from the roots of Taiwania cryptomerioides, suggesting its natural occurrence and potential biological significance (Chyu, Lin, & Kuo, 2005).
Potential Applications in Biomedical Research
- While specific studies focusing on 3-Oxosapriparaquinone in biomedical research were not identified, there are studies on compounds with similar structural features or in related chemical classes that might suggest potential avenues for research:
- Anticancer Properties : Studies on various quinones and related compounds, like thymoquinone, have shown potential anticancer activities. These compounds act through different mechanisms, such as anti-proliferation, apoptosis induction, and modulation of multiple molecular targets, indicating a broad spectrum of activity that could be relevant for 3-Oxosapriparaquinone (Woo et al., 2012).
- Neuroprotective Effects : Tert-butylhydroquinone (tBHQ), a related compound, has demonstrated neuroprotective effects against brain trauma and ischemic stroke, suggesting that similar compounds like 3-Oxosapriparaquinone might have potential in neuroprotection research (Wang et al., 2014).
- Antioxidant Activity : The structural similarity of 3-Oxosapriparaquinone to other quinones that have shown antioxidant properties implies possible research applications in studying oxidative stress and related disorders (Li, Lee, & Johnson, 2002).
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that this compound is a natural rearranged abietane-type diterpene . Diterpenes are known to interact with a variety of biological targets, influencing cellular processes such as inflammation, cell growth, and differentiation. The specific interactions of 3-Oxosapriparaquinone with its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
The compound is synthesized from (+)-dehydroabietic acid, via a series of reactions including hydroboration–oxidation, benzoyl peroxide oxidation, Jones oxidation, and alkaline hydrolysis
Eigenschaften
IUPAC Name |
4-hydroxy-7-methyl-8-(4-methyl-3-oxopentyl)-3-propan-2-ylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-10(2)15(21)9-8-13-12(5)6-7-14-17(13)20(24)19(23)16(11(3)4)18(14)22/h6-7,10-11,22H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKFYSFJEKCZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxosapriparaquinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the natural source of 3-Oxosapriparaquinone and what other similar compounds have been isolated from the same source?
A1: 3-Oxosapriparaquinone was originally isolated from the plant Salvia prionitis Hance. [, ] Interestingly, the roots of Taiwania cryptomerioides have also yielded 3-Oxosapriparaquinone, alongside other related diterpenes like 3-oxosaprorthoquinone, 3-oxomicrostegiol, 3-oxoisotaxodione, and taiwaninal. [] This suggests that these plant species may contain similar biosynthetic pathways for producing these structurally-related diterpenes.
Q2: Can you describe a key chemical transformation involved in the synthesis of 3-Oxosapriparaquinone?
A2: One of the synthetic routes to 3-Oxosapriparaquinone involves a fascinating rearrangement reaction. [] Researchers utilized 5, 8, 11, 13-Abietatetraen-3-one and its 12-methoxy derivative, converting them to their respective 3,7-diones. Treatment with sodium borohydride, followed by dehydration with boron trifluoride etherate, induced a rearrangement, yielding 2-isopropyl-6-methyl-5-(4-methyl-3-oxopentyl)naphthalene and its 12-methoxy derivative. This rearrangement reaction highlights the complexity of chemical transformations possible within this class of natural products.
Q3: Has there been research on different synthetic approaches to obtain 3-Oxosapriparaquinone?
A3: Yes, an alternative synthesis of 3-Oxosapriparaquinone utilizes a different starting material and a distinct series of reactions. [] Researchers started with 12-acetoxy-5,10-friedo-4,5-seco-abieta-3,5(10),6,8,11,13-hexaene, derived from (+)-dehydroabietic acid. Through a sequence of hydroboration-oxidation, benzoyl peroxide oxidation, Jones oxidation, and alkaline hydrolysis, they successfully obtained 3-Oxosapriparaquinone. This approach demonstrates the diverse synthetic strategies available to access this natural product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



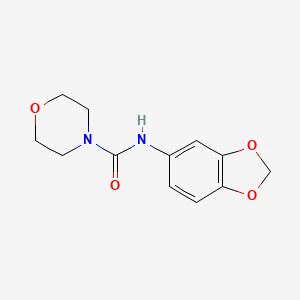

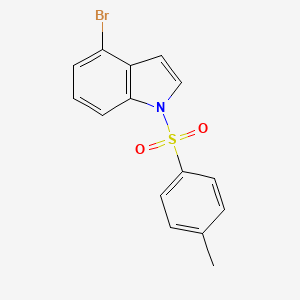

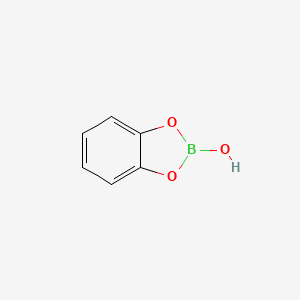
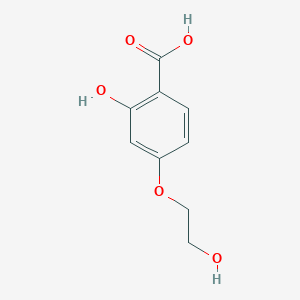


![4,6-Dimethyl-1,2-dihydro-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B1632680.png)
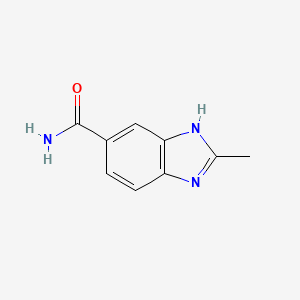
![Diethyl-[2-(3-hydroxypropoxy)ethyl]-methylazanium;methane;chloride](/img/structure/B1632683.png)
